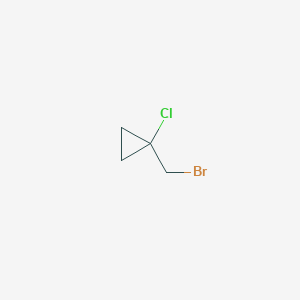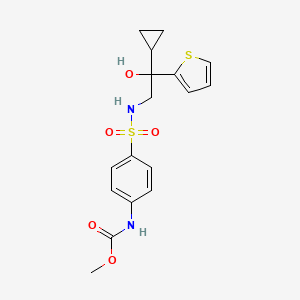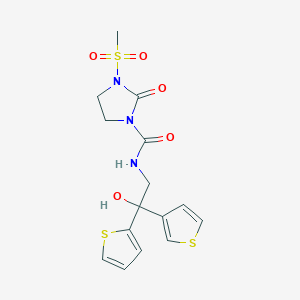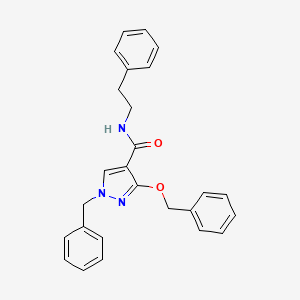
1-(Bromomethyl)-1-chlorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-chlorocyclopropane is an organohalogen compound characterized by a cyclopropane ring substituted with a bromomethyl and a chloromethyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-chlorocyclopropane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of “1-(Bromomethyl)-1-chlorocyclopropane” is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-chlorocyclopropane can be synthesized through several methods. One common approach involves the halogenation of cyclopropane derivatives. For instance, the reaction of cyclopropane with bromine and chlorine under controlled conditions can yield this compound. Another method involves the use of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of light or radical initiators to achieve selective halogenation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-chlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclopropenes or other unsaturated derivatives.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, leading to ring-opening and the formation of larger cyclic or acyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium tert-butoxide
Electrophiles: Halogens, acids
Major Products Formed:
- Substituted cyclopropanes
- Cyclopropenes
- Larger cyclic or acyclic compounds
Comparación Con Compuestos Similares
- 1-(Bromomethyl)-1-fluorocyclopropane
- 1-(Chloromethyl)-1-iodocyclopropane
- 1-(Bromomethyl)-1-iodocyclopropane
Comparison: 1-(Bromomethyl)-1-chlorocyclopropane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to its analogs. The combination of these halogens allows for selective reactions that are not possible with other halogenated cyclopropanes. This uniqueness makes it a valuable compound in synthetic and industrial applications.
Propiedades
IUPAC Name |
1-(bromomethyl)-1-chlorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrCl/c5-3-4(6)1-2-4/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWRUBKMFZEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(propane-1-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2661476.png)

![7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2661479.png)
![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2661488.png)

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![6-Azaspiro[3.4]octan-2-ol](/img/structure/B2661495.png)

